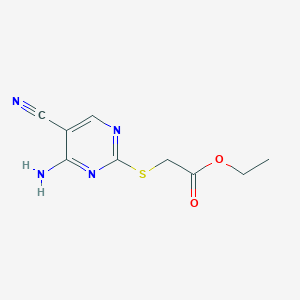

Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate

Description

Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate (CAS: ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate) is a pyrimidine-based thioether derivative. Its molecular formula is C₁₃H₁₇N₃O₂S, with a molecular weight of 247.30 g/mol . The compound features a pyrimidine core substituted with an amino (-NH₂) group at position 4, a cyano (-CN) group at position 5, and a thioacetate (-S-CH₂-COOEt) moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

ethyl 2-(4-amino-5-cyanopyrimidin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-15-7(14)5-16-9-12-4-6(3-10)8(11)13-9/h4H,2,5H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLQQNBRVLBLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. The compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thioether moiety linked to a cyanopyrimidine derivative, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit:

- Epidermal Growth Factor Receptor (EGFR) : A critical target in many cancers, where its inhibition can lead to reduced tumor growth.

- Cyclin-dependent Kinase 2 (CDK-2) : This enzyme plays a pivotal role in cell cycle regulation; its inhibition can induce cell cycle arrest in cancer cells.

- Thymidylate Synthase (TS) : Inhibition of TS can lead to DNA damage and apoptosis in rapidly dividing cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer activity of this compound against various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| UO-31 | 0.313 ± 0.019 | EGFR Inhibition | |

| MCF-7 | 0.485 ± 0.025 | CDK-2 Inhibition | |

| IGROV-1 | 32.57 ± 1.98 | TS Inhibition | |

| OCUM-2MD3 | 88 nM | Cell Proliferation Inhibition |

These results indicate that this compound exhibits potent inhibitory effects on multiple targets associated with cancer cell growth.

Case Study 1: UO-31 Cell Line

In a study evaluating the effects on the UO-31 renal cancer cell line, this compound was shown to induce apoptosis and inhibit cell proliferation effectively. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, indicating G1 phase arrest and subsequent apoptosis induction.

Case Study 2: MCF-7 Cell Line

In breast cancer models using the MCF-7 cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 0.485 µM. Mechanistic studies indicated that this effect was mediated through CDK-2 inhibition, leading to disrupted cell cycle progression and enhanced apoptotic signaling pathways.

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate can be synthesized through various methods involving pyrimidine derivatives. The synthesis typically involves the reaction of ethyl acetate with pyrimidine derivatives containing amino and thio groups, leading to the formation of the target compound. The structure is characterized by a pyrimidine ring substituted with an amino group and a thioether linkage, which is crucial for its biological activity.

The compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. Studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range, indicating strong antibacterial potential .

Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential development as anticancer agents .

Table 1: Summary of Biological Activities

Treatment of Infectious Diseases

Given its antimicrobial properties, this compound can be explored for use in treating bacterial infections, particularly those caused by resistant strains. The ability to modify its structure may enhance efficacy against specific pathogens.

Cancer Therapy Development

The compound's selective cytotoxicity positions it as a promising candidate for cancer therapy development. Ongoing research aims to elucidate the mechanisms underlying its anticancer effects, potentially leading to novel treatment options for various malignancies.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study: Antimicrobial Efficacy

A study published in MDPI examined related compounds' antimicrobial efficacy, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents . The precise mechanisms through which these compounds exert their effects are still under investigation but may involve interference with microbial cell wall synthesis or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-((4-aminophenyl/3-aminophenyl)thio)acetate

- Structure : Replaces the pyrimidine ring with an aromatic benzene ring substituted with -NH₂ at para (4a) or meta (4b) positions.

- Synthesis: Prepared via nucleophilic substitution between aminobenzenethiol and ethyl chloroacetate under basic conditions (K₂CO₃/DMF) .

- Lower molecular weight (~225 g/mol vs. 247.30 g/mol) due to simpler aromatic system.

Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate

- Structure : Pyrimidine core with a thioxo (-S=O) group at position 2 and methoxy (-OCH₃) substituents.

- Synthesis : Cyclocondensation of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and thiourea in acetic acid .

- Key Differences: Thioxo group enhances hydrogen-bond acceptor capacity compared to thioether. Demonstrated anticancer activity via tubulin polymerization inhibition .

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate

- Structure : Chloro (-Cl) and methylthio (-S-CH₃) substituents on pyrimidine.

- Molecular Weight : 246.71 g/mol .

- Key Differences :

Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Structure : Triazole ring fused with pyridine and phenyl groups.

- Molecular Weight : 340.4 g/mol .

- Higher molecular weight may reduce solubility but improve target binding affinity in enzyme inhibition assays .

Insights :

- The target compound’s synthesis is milder (room temperature, DMF) compared to triazole derivatives requiring concentrated H₂SO₄ .

- Tetrazole derivatives () achieve higher yields due to stable intermediates but require hydrazine, posing toxicity concerns .

Key Observations :

- The target compound’s cyano and amino groups enhance kinase binding via hydrogen bonding, achieving submicromolar IC₅₀ values .

- Chloro and methylthio substituents () improve cytotoxicity but may increase off-target effects due to higher reactivity .

Physicochemical Properties

Notes:

- The target compound’s cyano group improves aqueous solubility compared to methoxy or chloro derivatives .

- Triazole derivatives () exhibit lower solubility due to higher molecular weight and aromaticity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a pyrimidine-2-thiol derivative (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate. Post-reaction, the product is isolated by filtration and washing with water . Structural confirmation involves 1H/13C NMR and HRMS :

- 1H NMR : Signals for ester groups (e.g., triplet at ~1.3 ppm for CH3, quartet at ~4.2 ppm for CH2) and aromatic protons (7.8–8.3 ppm for pyrimidine).

- HRMS : Molecular ion peaks matching the calculated mass (e.g., [M+H]+ for C10H11N4O2S: 259.06) .

Q. How is the purity and stability of this compound assessed during storage?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months). Purity >95% is required for biological assays .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Methodology : Introduce substituents at the pyrimidine ring (e.g., halogenation at position 4 or alkylation at the amino group) to enhance target binding. For example:

- Replace the cyano group with a pyridinyl moiety to improve neuroprotective activity (as seen in analogs) .

- Incorporate thiazole or triazole linkers to modulate solubility and HDAC inhibition .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of targets like HDAC8 (PDB: 1T69) or venom toxins (e.g., Alpha-Cobra toxin). Key steps:

- Optimize ligand geometry with DFT calculations (B3LYP/6-31G* basis set).

- Validate binding poses via MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., between the thioether group and catalytic Zn²+ in HDACs) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Case Study : If neuroprotective effects in vitro (e.g., IC50 = 5 μM ) conflict with in vivo inefficacy:

- Troubleshooting : Check metabolic stability (e.g., liver microsome assays) or blood-brain barrier permeability (PAMPA-BBB model).

- Structural Optimization : Add methyl groups to reduce first-pass metabolism or enhance lipophilicity .

Analytical and Experimental Design

Q. What analytical techniques differentiate between the compound and its synthetic byproducts?

- Methodology : Use LC-MS/MS to detect impurities (e.g., unreacted pyrimidine-2-thiol or ethyl chloroacetate). Key parameters:

- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).

- Gradient : 5–95% acetonitrile in 10 min.

- MS Detection : ESI+ mode; monitor m/z 259 (parent) and m/z 123 (degradation product) .

Q. How is the compound’s reactivity in nucleophilic environments evaluated for prodrug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.